6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3O/c1-30-17-8-6-16(7-9-17)29-23-18-10-15(25)11-20(26)22(18)27-12-19(23)21(28-29)13-2-4-14(24)5-3-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQHYNPURJVFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include fluorinated aromatic compounds, methoxy-substituted benzene derivatives, and pyrazole precursors. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to achieve high yields and purity of the final compound .
Chemical Reactions Analysis
6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, base, and appropriate solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrazoloquinoline compounds exhibit promising anticancer properties. Specifically, 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has shown efficacy against several cancer cell lines. For instance, studies have reported that modifications in the pyrazoloquinoline structure can enhance cytotoxicity against breast and lung cancer cells. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, including resistant strains. The fluorine substitutions in the molecular structure appear to play a crucial role in enhancing its bioactivity.
Synthetic Applications
2.1 Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, making it an ideal precursor for synthesizing more complex molecules with potential biological activities.
2.2 Fluorinated Compounds
The presence of fluorine atoms in the compound enhances its stability and lipophilicity, which are desirable traits in drug development. This characteristic makes it suitable for the design of fluorinated pharmaceuticals that can improve pharmacokinetic properties.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines with amino or hydroxyl substituents exhibit notable anti-inflammatory effects. For example:
- 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) inhibit LPS-induced NO production in RAW 264.7 cells with IC50 values comparable to the control 1400W (~0.1–1 μM). These compounds suppress iNOS and COX-2 expression, suggesting a dual mechanism of action .
Key Structural Differences :
- The target compound lacks amino groups but features fluorine and methoxy substituents. Fluorine’s electron-withdrawing nature may reduce basicity compared to amino derivatives, while methoxy groups enhance π-π stacking interactions .
Table 1: Anti-Inflammatory Activity of Selected Pyrazoloquinolines
Substituent Effects on Electronic Properties
Fluorine vs. Chlorine :
- Chlorine substituents (e.g., in 4-chlorophenyl derivatives) increase electron affinity more than fluorine, enhancing charge transfer in UV-vis spectra. This may improve interactions with biological targets like enzymes .
- Methoxy groups (as in the target compound) donate electrons, increasing quinoline ring electron density. This contrasts with trifluoromethyl or sulfonyl groups in ELND006, which are strongly electron-withdrawing .
Table 2: Substituent Impact on Electronic Properties
SAR Trends in Pyrazoloquinolines
- Position 3 : Aryl groups with electronegative substituents (e.g., 4-fluorophenyl) improve potency. For example, replacing 4-fluorophenyl with 4-methoxyphenyl in cluster 6 chalcones increased IC50 values from 4.7 μM to 70.8 μM, indicating electronegativity correlates with activity .
- Positions 6 and 8: Difluoro substitutions (as in the target compound) likely enhance metabolic stability and membrane permeability compared to mono-fluoro analogues like ELND007 (8-F only) .
Biological Activity
6,8-Difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazoloquinoline family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound, particularly the presence of fluorine and methoxy groups, contribute to its potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes:
- Two fluorine atoms at positions 6 and 8.
- A 4-fluorophenyl group at position 3.
- A 4-methoxyphenyl group at position 1.
This structural arrangement enhances its lipophilicity and biological activity.
Anticancer Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anticancer properties. A study demonstrated that these compounds inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of kinases associated with cancer progression.
- Example Study : A derivative similar to this compound showed IC50 values in the low micromolar range against breast cancer cells. This suggests a potent ability to induce apoptosis in malignant cells .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound demonstrated significant inhibition of NO production, indicating its potential as an anti-inflammatory agent.
- Mechanism : The compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are crucial mediators in inflammatory responses .
Antimicrobial Activity
Pyrazolo[4,3-c]quinoline derivatives have also been investigated for their antimicrobial properties. In vitro studies indicate that these compounds can effectively inhibit the growth of various bacterial strains.
- Case Study : A related derivative exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 10-20 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is influenced by their structural features. Key observations include:
- Fluorine Substitution : The presence of fluorine atoms increases lipophilicity and enhances binding affinity to biological targets.
- Methoxy Group : The methoxy group contributes to increased solubility and may play a role in modulating receptor interactions.
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases potency against cancer cells |
| Methoxy | Enhances solubility and receptor binding |
| Para-positioning | Generally more favorable for inhibitory activity |
Q & A
Q. What are the common synthetic routes for 6,8-difluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step heterocyclic condensation and substitution reactions. Key steps include:
- Starting materials : 2,4-Dichloroquinoline-3-carbonitrile derivatives are often used as precursors, enabling nucleophilic substitution at the 3- and 4-positions (e.g., introduction of fluorophenyl and methoxyphenyl groups) .
- Cyclization : Condensation with aldehydes or ketones under basic conditions forms the pyrazoloquinoline core .
- Fluorination : Electrophilic fluorination or halogen exchange reactions introduce fluorine atoms at the 6- and 8-positions .
- Yields : Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical, as cyclization steps may yield as low as 30% .
Q. How is the compound characterized using spectroscopic and analytical methods?
Key characterization techniques include:
- NMR spectroscopy :
- ¹H NMR : Splitting patterns (e.g., δ 8.18 ppm for 8-H, with JHF = 5.4 Hz) confirm fluorine coupling .
- ¹⁹F NMR : Directly identifies fluorine environments (e.g., para-substituted fluorophenyl groups) .
Advanced Research Questions
Q. How do the positions of fluorine substituents influence the compound’s electronic properties and reactivity?
Fluorine atoms at the 6- and 8-positions exert strong electron-withdrawing effects, which:
- Stabilize the π-electron system of the quinoline core, enhancing planarity and intermolecular interactions .
- Modulate nucleophilic/electrophilic reactivity at adjacent positions, affecting regioselectivity in further functionalization (e.g., cross-coupling reactions) .
- Methodological tip : Density Functional Theory (DFT) calculations can predict charge distribution and frontier molecular orbitals to guide synthetic modifications .
Q. What strategies address low yields in cyclization steps during synthesis?
Low yields (e.g., 30% in pyrazoloquinoline cyclization ) may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cross-coupling steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency in heterocycle formation .
Q. How can computational methods predict the compound’s binding affinity with biological targets?
- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between fluorine atoms and active-site residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with experimental bioactivity data to optimize lead compounds .
- MD simulations : Assess stability of ligand-protein complexes over time, identifying critical binding motifs (e.g., methoxyphenyl hydrophobic interactions) .
Data Contradiction Analysis
Q. How to resolve discrepancies between elemental analysis and spectral data?
Example: A 0.15% discrepancy in carbon content (calculated 78.46% vs. observed 78.31% ) suggests:
- Impurities : Trace solvents or unreacted intermediates may remain. Use preparative HPLC or repeated recrystallization.
- Isotopic effects : Fluorine’s natural isotope distribution (¹⁹F = 100%) does not affect carbon analysis, ruling out isotopic interference.
- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula integrity .
Methodological Best Practices
- Synthetic reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to ensure consistency .
- Crystallography : For unambiguous structure determination, use SHELX software for small-molecule refinement, leveraging its robustness in handling fluorine-substituted heterocycles .
- Safety protocols : Handle fluorinated intermediates in fume hoods due to potential toxicity, referencing SDS guidelines for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
